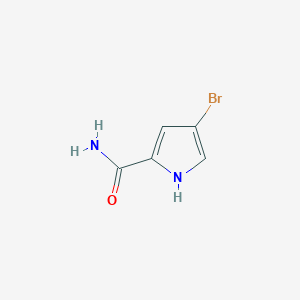
4-Bromo-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
4-Bromo-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H5BrN2O . It is a solid substance .
Synthesis Analysis
The synthesis of 4-Bromo-1H-pyrrole-2-carboxamide and its derivatives has been reported in several studies . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrrole-2-carboxamide is represented by the InChI code 1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) and the InChI Key ZDOSNCDGCSOFIE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, pyrrole compounds are known to undergo various reactions. For instance, they can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrole-2-carboxamide has a molecular weight of 189.01 . It is a solid substance and slightly soluble in water . The compound has a density of 1.8±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Regioselective Bromination Techniques
A study by Gao et al. (2018) discussed a substrate-controlled regioselective bromination technique using tetra-butyl ammonium tribromide (TBABr3) with pyrrole-2-carboxamide substrates. This method predominantly yields the 5-brominated species, indicating a potential application in the selective bromination of similar compounds (Gao et al., 2018).
Synthesis for Drug Discovery
Howells et al. (2022) explored the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues as part of a drug discovery program. This indicates the use of 4-Bromo-1H-pyrrole-2-carboxamide in creating novel compounds for potential pharmaceutical applications (Howells et al., 2022).
Antibacterial Agent Synthesis
Mane et al. (2017) synthesized a series of pyrrole-2-carboxamide derivatives, which included compounds structurally related to 4-Bromo-1H-pyrrole-2-carboxamide, showing potent antibacterial activity. This suggests its role in the development of new antibacterial agents (Mane et al., 2017).
One-Pot Synthesis Methods
Imbri et al. (2014) described a one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides, involving electrocyclic ring closure and oxidation. The method tolerates a wide range of functional groups, allowing for the creation of multifunctional pyrrole scaffolds, such as 4-Bromo-1H-pyrrole-2-carboxamide (Imbri et al., 2014).
Synthesis of Natural Products
Trost and Dong (2007) developed a Pd-catalyzed asymmetric annulation method that could be applied to the synthesis of pyrrole alkaloid natural products. This method highlights the potential use of 4-Bromo-1H-pyrrole-2-carboxamide in the efficient construction of complex natural products (Trost & Dong, 2007).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Bromo-1H-pyrrole-2-carboxamide are not detailed in the search results, research into pyrrole derivatives is ongoing, with potential applications in medicinal chemistry .
Relevant Papers Several papers related to 4-Bromo-1H-pyrrole-2-carboxamide were retrieved . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and potential applications.
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSNCDGCSOFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571806 | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrole-2-carboxamide | |
CAS RN |
196106-96-4 | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


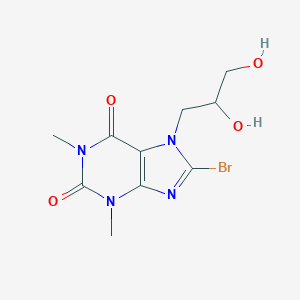
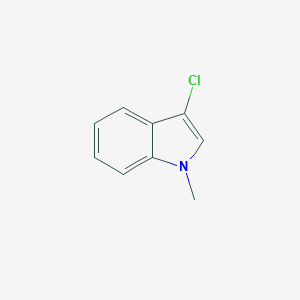

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
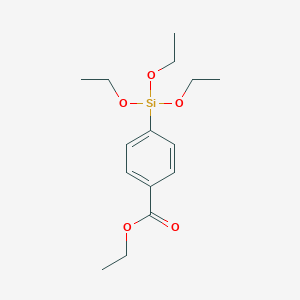
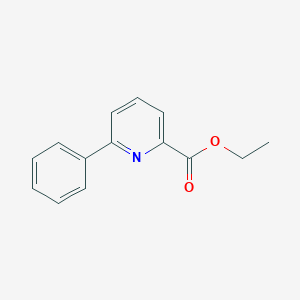
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)
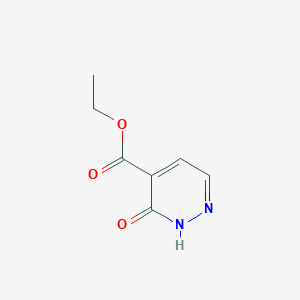

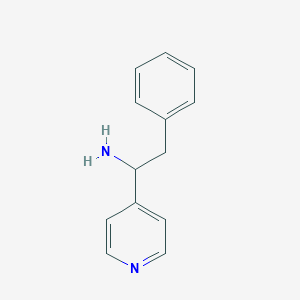
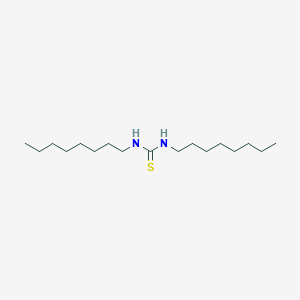
![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)